Welcome to the BenchChem Online Store!
molecular formula C11H23N3O2 B2637289 Tert-butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate CAS No. 1282030-14-1

Tert-butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate

Cat. No. B2637289
M. Wt: 229.324
InChI Key: JUGXBEWHGLYADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090628B2

Procedure details

A mixture of tert-butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate (350 mg, 1.53 mmol) in sat. HCl/EtOAc solution (20 mL) was stirred at room temperature overnight. The solvent was removed under reduce pressure to afford 4-hydrazinyl-1-methylpiperidine hydrochloride (253 mg, 100% yield), which was used in the next step without further purification. LCMS (ESI) m/z: 130.3 [M+H+].
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([NH:8][NH:9]C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[ClH:17].CCOC(C)=O>>[ClH:17].[NH:8]([CH:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)[NH2:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
CN1CCC(CC1)NNC(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N(N)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 253 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.